molecular formula C7H3Br3O2 B1581950 2,4,6-Tribromo-3-hydroxybenzaldehyde CAS No. 2737-22-6

2,4,6-Tribromo-3-hydroxybenzaldehyde

Cat. No. B1581950
CAS RN: 2737-22-6
M. Wt: 358.81 g/mol
InChI Key: FAWOIFAFFUDNJX-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBH) is a brominated aromatic aldehyde with a wide range of applications in the field of organic synthesis. It is a valuable synthetic intermediate for the preparation of pharmaceuticals, fragrances, and other organic compounds. TBH is a colorless solid with a melting point of 192-193°C and a boiling point of 285-286°C. TBH is a highly reactive compound, and is therefore used in a variety of chemical reactions.

Scientific Research Applications

1. Catalysis and Organic Synthesis

2-Hydroxybenzaldehydes, including derivatives like 2,4,6-Tribromo-3-hydroxybenzaldehyde, are used in reactions with alkynes, alkenes, or allenes. These reactions, often catalyzed by rhodium-based systems, are essential in synthesizing various organic compounds (Kokubo et al., 1999).

2. Linkers in Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives like 2,4,6-Tribromo-3-hydroxybenzaldehyde have been investigated as linkers in solid-phase organic synthesis. This application is pivotal in creating diverse chemical compounds, including pharmaceuticals (Swayze, 1997).

3. Chromatography and Analytical Chemistry

These compounds play a significant role in gas-liquid chromatographic analyses. The specific properties of halogenated hydroxybenzaldehydes, including tribromo derivatives, allow for the effective separation and analysis of complex mixtures (Korhonen & Knuutinen, 1984).

4. Natural Products and Marine Biology

In marine biology, derivatives of 2,4,6-Tribromo-3-hydroxybenzaldehyde have been isolated from marine red algae. These compounds exhibit radical-scavenging activity, which is significant in understanding marine ecosystems and potential pharmaceutical applications (Duan, Li, & Wang, 2007).

5. Medicinal Chemistry

The derivatives of 2,4,6-Tribromo-3-hydroxybenzaldehyde are used in synthesizing Schiff base compounds and metal-based triazole compounds. These synthesized compounds have shown promising results in antioxidant, enzyme inhibition, and antimicrobial properties, highlighting their importance in medicinal chemistry (Sumrra et al., 2018).

6. Environmental Chemistry

In environmental chemistry, transformations of halogenated aromaticaldehydes, including 2,4,6-Tribromo-3-hydroxybenzaldehyde, by anaerobic bacteria have been studied. These transformations are significant for understanding the environmental fate of these compounds and their potential impact on ecosystems (Neilson et al., 1988).

7. Drinking Water and Disinfection Byproducts

This compound has been identified as a precursor in the formation of new disinfection byproducts (DBPs) in drinking water. Understanding its role in DBP formation is crucial for evaluating drinking water safety and treatment methods (Pan et al., 2016).

8. Structural Analysis and Crystallography

The crystal structure of 2,4,6-tribromo-5-hydroxybenzaldehyde has been analyzed to understand its molecular geometry and intermolecular interactions. Such studies are essential in materials science and molecular engineering (Beja et al., 1998).

9. Polymer and Material Science

In polymer science, the compound has been used to prepare tris(hydroxybenzylthio)triazines, which are useful as antioxidants for polymers and other high molecular weight materials. This application is significant for developing new materials with enhanced stability and longevity (Garman, 1981).

properties

IUPAC Name

2,4,6-tribromo-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWOIFAFFUDNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181805
Record name Benzaldehyde, 3-hydroxy-2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromo-3-hydroxybenzaldehyde

CAS RN

2737-22-6
Record name 2,4,6-Tribromo-3-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2737-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-hydroxy-2,4,6-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3-hydroxy-2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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